molecular formula C10H8ClNO2 B115583 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone CAS No. 149231-54-9

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone

Cat. No. B115583
CAS RN: 149231-54-9
M. Wt: 209.63 g/mol
InChI Key: PRHRWTLXAGWJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Chloro-3-hydroxyindol-1-yl)ethanone” is a chemical compound that falls under the category of indole derivatives . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of “1-(6-Chloro-3-hydroxyindol-1-yl)ethanone” consists of an indole ring substituted with a chlorine atom at the 6-position and a hydroxy group at the 3-position . The compound also contains an ethanone group attached to the nitrogen of the indole ring .

properties

IUPAC Name

1-(6-chloro-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRWTLXAGWJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone

Synthesis routes and methods

Procedure details

A solution of 572 ml of concentrated sulfuric acid was added to 63 ml of water with stirring and cooling. When the acid solution was at room temperature, 134 g (0.53 M) of 6-chloroindoxyl-1,3-diacetate was added, portionwise, with stirring over a period of one hour keeping the temperature of the solution between 20° to 25° C. After stirring for 30 additional minutes after the addition was complete, the solution was poured onto 2 kg ice. The ice was allowed to melt and the insoluble product was filtered off and washed with cold water. This product was then protected from light and air and dried in a vacuum oven at room temperature. The yield of light yellow solid was 110 gm. This product was very unstable and could not be stored for long period without decomposition. It was used immediately in the next step.
Quantity
572 mL
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.